3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide
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Overview
Description
3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a piperazine ring, and a benzamide moiety. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps. One common method includes the reaction of 1-ethylpiperazine with cyclohexylmethyl chloride to form an intermediate, which is then reacted with 3-ethoxybenzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. This compound may also inhibit certain enzymes, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-{[1-(piperazin-1-yl)cyclohexyl]methyl}benzamide: Similar structure but lacks the ethyl group on the piperazine ring.
3-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring and the cyclohexyl moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C22H35N3O2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-ethoxy-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C22H35N3O2/c1-3-24-13-15-25(16-14-24)22(11-6-5-7-12-22)18-23-21(26)19-9-8-10-20(17-19)27-4-2/h8-10,17H,3-7,11-16,18H2,1-2H3,(H,23,26) |
InChI Key |
HCGHTIPBAYOFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=CC=C3)OCC |
Origin of Product |
United States |
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